3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindol-2-ium bromide
Description
Properties
IUPAC Name |
2-(3-amino-1H-isoindol-2-ium-2-yl)-1-phenylethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O.BrH/c17-16-14-9-5-4-8-13(14)10-18(16)11-15(19)12-6-2-1-3-7-12;/h1-9,17H,10-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYASXDJTSOONJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=[N+]1CC(=O)C3=CC=CC=C3)N.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindol-2-ium bromide typically involves the following steps:
Formation of the Isoindolium Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Attachment of the Phenylethanone Moiety: This step involves the coupling of the isoindolium core with a phenylethanone derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindol-2-ium bromide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: It may have potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindol-2-ium bromide exerts its effects is likely related to its ability to interact with specific molecular targets. This may involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural Features
Core Heterocycle and Substituents
- Target Compound: The isoindole core is functionalized with an amino group and a phenacyl group, creating a cationic center at the 2-position.
- Analog 1: 2-(2-Oxo-2-phenylethyl)isoindole-1,3-dione () lacks the amino group and cationic center but shares the phenacyl substituent. The absence of a quaternary nitrogen reduces its solubility in polar solvents compared to the target compound .
- Analog 2: ZHAWOC6017 and ZHAWOC1246 () feature fluorinated benzyl groups instead of phenacyl moieties.
- Analog 3 : Triazolium salts () replace the isoindole core with a triazole ring. The triazole’s smaller size and different electronic properties likely alter reactivity and intermolecular interactions .
Counterion Effects
- The bromide counterion in the target compound contrasts with trifluoromethyl or methoxy-substituted phosphonium bromides (). Bromide’s smaller size and lower hydrophobicity compared to bulkier anions (e.g., [CF₃Ph]₃P⁺) may influence crystallization behavior and ionic conductivity .
Physical and Spectroscopic Properties
- Melting Points : Triazolium salts () exhibit melting points between 189–229°C, influenced by substituent bulk and symmetry. The target compound’s melting point is expected to fall within this range due to its ionic nature .
- Spectroscopy : NMR and HRMS-TOF () are critical for confirming substituent placement and molecular weight. For example, ZHAWOC6017’s ¹H-NMR shows aromatic protons at δ 7.2–8.1 ppm, while triazolium salts display distinct alkyl/aryl proton shifts (δ 4.5–5.5 ppm for CH₂ groups) .
Biological Activity
3-Amino-2-(2-oxo-2-phenylethyl)-1H-isoindol-2-ium bromide is a complex organic compound with significant potential in various fields, particularly in medicinal chemistry. This compound is characterized by its unique isoindolium structure, which contributes to its biological activity. The following sections delve into the synthesis, biological mechanisms, and research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 331.21 g/mol. The compound features an isoindolium core, which is crucial for its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 331.21 g/mol |
| CAS Number | 61001-45-4 |
Synthesis
The synthesis of 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium bromide typically involves multi-step organic reactions. A common method includes the condensation of an isoindole derivative with a phenylethyl ketone under acidic conditions, followed by the introduction of an amino group through nucleophilic substitution. The final step involves the addition of bromine to form the bromide salt.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- DNA Intercalation : The isoindolium core can intercalate with DNA, potentially affecting transcription and replication processes.
- Protein Interaction : The amino and oxo groups can form hydrogen bonds and electrostatic interactions with proteins, influencing their function and stability.
Anticancer Activity
Research has indicated that compounds similar to 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium bromide exhibit promising anticancer properties. For instance, studies have shown that derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Case Study : A study investigating the cytotoxic effects of related isoindolium compounds on various cancer cell lines demonstrated significant growth inhibition, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Research Findings : In vitro assays have shown that isoindolium derivatives can exhibit bactericidal effects against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Comparative Analysis
To understand the unique properties of 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium bromide, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 3-Amino-2-(2-oxo-2-phenylethyl)-1H-indole | Moderate Anticancer | DNA intercalation |
| 3-Aminoquinoline Derivatives | Antimicrobial | Membrane disruption |
| Isoindole Derivatives | Antitumor | Apoptosis induction |
Q & A
Q. How can advanced spectroscopic techniques resolve ambiguities in reaction mechanisms?
- Methodology :
- In situ NMR monitoring to track intermediate formation during synthesis .
- ESI-MS/MS to identify transient species in oxidative/reductive pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
